molecular formula C7H7BrN2O B154420 N-(4-bromophenyl)urea CAS No. 1967-25-5

N-(4-bromophenyl)urea

Cat. No. B154420
CAS RN: 1967-25-5
M. Wt: 215.05 g/mol
InChI Key: PFQUUCXMPUNRLA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)urea is a chemical compound that can be considered as a derivative of urea where one of the hydrogen atoms is replaced by a 4-bromophenyl group. This structural modification can potentially alter the physical, chemical, and biological properties of the molecule compared to urea itself.

Synthesis Analysis

The synthesis of N-(4-bromophenyl)urea derivatives can be achieved through various chemical pathways. For instance, the synthesis of a related compound, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, was reported to be synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline, yielding the product in about 75% overall yield and 99.8% purity . This method could potentially be adapted for the synthesis of N-(4-bromophenyl)urea by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of N-(4-bromophenyl)urea and its derivatives can be characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea, shows that the bromophenyl and chlorophenyl groups are positioned in cis and trans configurations across the C-N bonds relative to the urea carbonyl oxygen atom . This information can provide insights into the molecular geometry and potential intermolecular interactions of N-(4-bromophenyl)urea.

Chemical Reactions Analysis

N-(4-bromophenyl)urea can participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl moiety, for instance, can undergo further chemical transformations such as coupling reactions or nucleophilic substitutions. The urea portion of the molecule can engage in hydrogen bonding, which can influence the reactivity and interaction with other molecules, as seen in the formation of dimers via intermolecular hydrogen bonds in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromophenyl)urea can be deduced from studies on similar compounds. For example, the phase diagram of a urea-4-bromo-2-nitroaniline system indicates the presence of a miscibility gap and the formation of eutectic and monotectic compositions, which can inform on the solubility and melting behavior of N-(4-bromophenyl)urea . Additionally, the interaction of urea derivatives with dyes like bromophenol blue can be used to study the denaturation of proteins, suggesting that N-(4-bromophenyl)urea could potentially interact with biomolecules in a similar manner .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-bromophenyl)urea is employed as a key intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of antitumor agents like sorafenib, demonstrating a significant role in pharmaceutical chemistry (Yan Feng-mei & Liu He-qin, 2009). Another application is in the structural analysis of chemicals like metobromuron, a phenylurea herbicide, where the compound contributes to understanding crystal structures and intermolecular interactions (Gihaeng Kang et al., 2015).

Agricultural Applications

In agriculture, urea derivatives, including N-(4-bromophenyl)urea, are studied for their potential as fertilizers and their impact on soil and crop yield. Studies have focused on different urea formulations to optimize nitrogen uptake and minimize losses due to volatilization, highlighting the practical applications of these compounds in agricultural practices (R. Norman et al., 2009).

Biological Activity

Research into urea derivatives has explored their biological activity, such as cytokinin-like activity, which is crucial for cell division and differentiation in plants. These studies are fundamental in understanding plant growth and development, making N-(4-bromophenyl)urea relevant in botany and agriculture (A. Ricci & C. Bertoletti, 2009).

Nonlinear Optical Properties

N-(4-bromophenyl)urea derivatives are also investigated for their nonlinear optical properties, which are significant in the development of materials for optoelectronic applications. Such research contributes to the advancement of technologies in fields like telecommunications and information processing (S. Ahamed et al., 2018).

Environmental Impact

Understanding the environmental impact of N-(4-bromophenyl)urea and its derivatives is essential. Studies focus on their degradation in soil and the subsequent effects on soil chemistry and ecology, contributing to environmental science and sustainable agriculture practices (S. Katz & Richard F. Strusz, 1968).

properties

IUPAC Name

(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUUCXMPUNRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173337
Record name N-(4-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)urea

CAS RN

1967-25-5
Record name N-(4-Bromophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)urea
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-BROMOPHENYL)UREA
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
P Štěpnička, I Císařová - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C7H7BrN2O, both the urea moiety [maximum deviation 0.003 (2) Å] and the benzene ring are essentially planar [maximum deviation 0.003 (2) Å] but are rotated …
Number of citations: 2 scripts.iucr.org
A Fatima, R Kulkarni, B Mantripagada… - Anti-Inflammatory & …, 2014 - ingentaconnect.com
A series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'- phenylureas (5a-z) was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates. The newly synthesized …
Number of citations: 4 www.ingentaconnect.com
T Okamoto, K Shudo, Y Isogai - Pesticide Chemistry: Human Welfare and …, 1983 - Elsevier
On test by tobacco callus growth, N-(4-pyridyl)-N′-phenylurea (4PU) showed a strong cytokinin activity. N-(2-Chloro-4-pyridyl)-N′-phenylurea (4PU-30) has even higher activity than …
Number of citations: 10 www.sciencedirect.com
CK Lam - 2002 - search.proquest.com
The first part of this thesis is concerned with the generation of novel inclusion compounds with oxocarbon anions (mainly squarate, croconate and rhodizonate dianions) and urea/…
Number of citations: 2 search.proquest.com
VG Shtamburg, VV Shtamburg, AA Anishchenko… - Journal of Molecular …, 2022 - Elsevier
Phenylglyoxal and thien-2-ylglyoxal react with N-alkoxy-N’-phenylureas in acetic acid at room temperature with a selective formation of the 3-alkoxy-1,5-bis(phenyl)imidazolidine-2,4-…
Number of citations: 5 www.sciencedirect.com
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
Aim. To investigate the 4-X-phenylglyoxal (X= F, Cl, Br) interaction with N-alkoxy-N’-arylureas in acetic acid medium at room temperature. Methods. Mass spectrometry, 1 H and 13 C …
Number of citations: 0 chemistry.dnu.dp.ua
F KUROSAKI, S TAKAHASHI, K SHUDO… - Chemical and …, 1981 - jstage.jst.go.jp
Structural and biological correlation between two classes of cytokinins, purine-and urea-cytokinins, were discussed. The biological response in the presence of competitive antagonists …
Number of citations: 43 www.jstage.jst.go.jp
VG Shtamburg, VV Shtamburg… - European Chemical …, 2019 - researchgate.net
Arylglyoxals are widely used in syntheses of heterocycles as syntones. 1-6 But the study of the arylglyoxals interaction with N-hydroxyurea7-9 and its derivatives8, 10 has started …
Number of citations: 8 www.researchgate.net
Y Arima, K Oshima, K Shudo - Plant Bioregulators in Horticulture 394, 1994 - actahort.org
We have found that the synthetic urea-type cytokinin N-(2-chloro-4-pyridyl)-N'-phenylurea (forchlorfenuron) has a much higher cytokinin activity than any of the adenine-type cytokinins. …
Number of citations: 26 www.actahort.org
TH Lin, RE Menzer, HH North - Journal of Agricultural and Food …, 1976 - ACS Publications
MATERIALS AND METHODS Chemicals.[14C] Chlorotoluron (sp act. 3.77 mCi/mmol) and [14C] fluometuron (sp act. 2.42 mCi/mmol) were labeled on the phenylmethyl groups.[14C] …
Number of citations: 2 pubs.acs.org

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